5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
CAS No. |
17756-35-3 |
|---|---|
Molecular Formula |
C11H10N6O |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
5-amino-3-benzyl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C11H10N6O/c12-11-13-9-8(10(18)14-11)15-16-17(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,18) |
InChI Key |
OLKBWLGASVXSJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-1,2,3-Triazole-4-Carboxamides
Representative Synthetic Scheme (Generalized)
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 5-Amino-1,2,3-triazole-4-carboxamide + Benzyl aldehyde or benzyl amine derivative | Heating with NH4Cl, 200 °C, 1.5 h | Intermediate aminoamide | 50–70 |
| 2 | Intermediate + Triethyl orthoformate | 135–140 °C, 48 h | Triazolopyrimidinone core | 60–75 |
| 3 | Optional microwave irradiation step | 170 °C, 1 h | Cyclized product | Improved yield, reduced time |
Analytical and Research Findings
- Spectroscopic Confirmation: The synthesized compounds are confirmed by IR, ^1H NMR, ^13C NMR, and elemental analysis. Key signals include carbonyl carbons at 163–165 ppm in ^13C NMR and characteristic aromatic proton signals for benzyl groups.
- Reaction Optimization: Studies show that the presence of ammonium salts and choice of solvent (e.g., DMF, ethanol) significantly affect cyclization efficiency.
- Microwave vs Conventional Heating: Microwave-assisted synthesis reduces reaction time from days to hours with comparable or better yields.
- Substituent Effects: Electron-withdrawing or donating groups on the benzyl moiety influence reaction rates and product stability.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Cyclocondensation with benzyl aldehydes | 5-Amino-1,2,3-triazole-4-carboxamide + benzyl aldehyde | Heating with NH4Cl, 200 °C | Straightforward, scalable | 50–70 |
| Microwave-assisted cyclization | Aminoester + imidoyl chloride | Microwave 170 °C, 1 h | Fast, efficient | 70–75 |
| Hydrazinolysis and orthoformate cyclization | 5-Amino-1,2,3-triazole derivatives + hydrazine + triethyl orthoformate | Boiling hydrazine, then 135 °C | High purity intermediates | 58–73 |
| Carbon disulfide/formic acid treatment | Triazole carboxamide + CS2 or HCOOH | Alkaline medium or acidic reflux | Introduces thioxo or oxo groups | 65–73 |
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound under discussion has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. In studies conducted on the compound's derivatives, it demonstrated a capability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Properties
The triazole scaffold is known for its anticancer activities. Compounds similar to 5-amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been investigated for their ability to induce apoptosis in cancer cells. Specifically, studies have shown that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines. This compound's mechanism may involve the inhibition of specific kinases involved in cancer cell proliferation .
Neuroprotective Effects
Emerging research has highlighted the neuroprotective properties of triazole derivatives. The compound may play a role in mitigating neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation. Preliminary studies indicate that it could potentially protect neuronal cells from damage caused by excitotoxicity and oxidative stress .
Agricultural Applications
Pesticidal Properties
The compound has been evaluated for its potential as a pesticide. Its structural characteristics allow it to interact with biological systems in pests effectively. Laboratory tests have demonstrated that it can be toxic to certain insect larvae, suggesting its application in developing new pest control agents that are less harmful to non-target species compared to traditional pesticides .
Herbicidal Activity
In addition to its insecticidal properties, there is evidence supporting the herbicidal activity of related compounds within the same chemical family. This could lead to the development of novel herbicides that target specific weed species while minimizing environmental impact .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 5-Amino-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and nitric oxide (NO) in activated microglial cells. This inhibition is mediated through the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammation and immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
Table 1: Key Structural and Spectral Comparisons
Key Observations :
- Thioxo substitution in Compound 7a replaces the carbonyl oxygen, altering hydrogen-bonding capacity and reactivity . Ticagrelor’s bulky substituents (e.g., cyclopentyl, difluorophenyl) optimize binding to the P2Y12 receptor, highlighting the importance of steric and electronic tuning .
- Spectral Trends: IR: Amino groups (3282–3433 cm⁻¹) and carbonyl/thioxo (1645–179 cm⁻¹) dominate. NMR: Benzyl protons consistently appear at δ 5.47–5.70 ppm, while aromatic protons vary based on substituent electronegativity .
Functional Group Variants
Table 2: Functional Group Modifications and Properties
Key Observations :
- Polar Groups: Hydroxyphenyl (Compound 13) and amino groups improve solubility in DMSO but may reduce bioavailability due to high polarity .
- Electron-Withdrawing Groups : Nitro (Compound 10b) and bromo (Compound 7a) substituents lower melting points and enhance reactivity in electrophilic substitutions .
Biological Activity
5-Amino-3-benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, drawing from various research findings and case studies.
Chemical Structure and Synthesis
The molecular structure of 5-amino-3-benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one features a triazole ring fused with a pyrimidine system. Its synthesis typically involves microwave-assisted nucleophilic ring opening of N-guanidinosuccinimide with piperidine, followed by an intramolecular cyclization to form the triazole ring. The resulting compound exhibits tautomerism and specific intermolecular hydrogen bonding patterns that influence its biological properties .
Anticancer Properties
Research indicates that derivatives of triazole compounds often exhibit potent anticancer activity. For instance, compounds similar to 5-amino-3-benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been evaluated for their ability to inhibit various cancer cell lines. A study reported that triazole derivatives showed significant antiproliferative effects against lung and breast cancer cells with IC50 values in the low micromolar range .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific kinases or enzymes critical for tumor growth. For example, some triazole derivatives have been identified as selective inhibitors of c-Met kinases, which are implicated in cancer progression. The compound PF-04217903 was highlighted as a preclinical candidate for cancer treatment due to its low nanomolar potency against c-Met .
Table: Summary of Biological Activities
| Activity | Target | IC50/EC50 | Notes |
|---|---|---|---|
| Anticancer | Lung and breast cancer cells | Low µM range | Significant antiproliferative effects observed |
| Kinase Inhibition | c-Met kinases | 0.005 µM | Preclinical candidate for cancer therapy |
| Anti-parasitic | Cryptosporidium parvum | 0.17 µM | Effective in vitro; potential for further development |
Case Studies and Research Findings
- Triazolo-Pyrimidine Derivatives : A series of triazolo-pyrimidine derivatives were synthesized and tested for anticancer activity. The most potent compounds showed IC50 values as low as 0.005 µM against c-Met kinases and demonstrated favorable pharmacokinetic properties in animal models .
- Structure-Activity Relationship (SAR) : Studies on the SAR of triazole derivatives revealed that modifications at specific positions significantly influenced their biological activity. For example, substituents at the 6 and 7 positions of the triazole ring were critical for enhancing anticancer efficacy while reducing toxicity profiles .
- In Vivo Efficacy : In vivo studies have demonstrated that certain triazolo derivatives maintain their efficacy against Cryptosporidium infections in animal models while minimizing cardiotoxicity associated with hERG channel inhibition .
Q & A
Q. What are the common synthetic routes for 5-Amino-3-benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?
The synthesis typically involves heterocyclization of 5-amino-1-(substituted benzyl)-1H-1,2,3-triazole-4-carboxamide derivatives. A key method includes:
- Step 1: Reaction of carboxamide 1 with carbon disulfide (CS₂) in alkaline conditions (10% NaOH) to yield the thione derivative 2 (77% yield).
- Step 2: Alkylation of 2 with ethyl iodide (C₂H₅I) in an alkaline medium to produce 4 (74% yield).
- Step 3: Hydrazinolysis of 4 to generate hydrazinyl derivative 5 , followed by condensation with monosaccharides (e.g., D-galactose) to form acyclic nucleoside analogs (6a-c , 75–79% yields) .
Q. How is the crystal structure of this compound determined using X-ray diffraction?
Crystallographic refinement is performed using SHELXL , a program optimized for small-molecule analysis. Key steps include:
- Data Collection: High-resolution diffraction data (e.g., synchrotron sources) for accurate electron density mapping.
- Refinement: Iterative cycles of model adjustment using SHELXL’s constraints (e.g., hydrogen bonding, torsional parameters).
- Validation: R-factor analysis and residual density checks to ensure structural accuracy .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer Activity: Derivatives inhibit proliferation of MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, with IC₅₀ values typically in the micromolar range .
- Antiviral Activity: Triazolopyrimidinones show selective inhibition of Chikungunya virus (CHIKV) replication by targeting viral protein synthesis .
Advanced Questions
Q. How do structural modifications influence the biological activity of triazolopyrimidine derivatives?
- Benzyl Substitution: The 3-benzyl group enhances lipophilicity, improving membrane permeability (critical for anticancer activity) .
- Sulfur Modifications: Replacing the 7-oxo group with thioether moieties (e.g., ethylthio or glycosylthio) increases antiviral potency by interfering with viral RNA synthesis .
- Sugar Conjugation: Acyclic nucleoside analogs (e.g., 6a-c ) exhibit dual activity by mimicking endogenous nucleosides, disrupting DNA/RNA replication .
Q. What experimental design considerations are critical when evaluating this compound’s antiviral activity?
- Cell Line Selection: Use CHIKV-specific cell lines (e.g., Vero E6) with controlled multiplicity of infection (MOI).
- Controls: Include ribavirin (broad-spectrum antiviral) and vehicle controls to normalize data.
- Assays: Measure viral load via plaque reduction neutralization test (PRNT) or RT-qPCR at 24–48 h post-infection .
Q. How can researchers resolve contradictions in biological activity data across different studies?
Contradictions often arise from:
- Substituent Variability: Minor structural changes (e.g., methoxy vs. benzyl groups) drastically alter target affinity.
- Assay Conditions: Differences in cell viability protocols (e.g., MTT vs. ATP-based assays) affect IC₅₀ comparisons.
Solution: Standardize assays (e.g., NIH/WHO guidelines) and use dose-response matrices to validate activity thresholds .
Q. What are the comparative advantages of X-ray crystallography versus NMR for structural analysis?
| Method | Advantages | Limitations |
|---|---|---|
| X-ray (SHELXL) | Atomic-resolution data; precise bond angles | Requires high-quality crystals |
| NMR | Solution-state dynamics; no crystallization | Limited to small molecules (<1 kDa) |
For triazolopyrimidines, X-ray is preferred for absolute configuration determination, while NMR tracks solution-phase reactivity (e.g., tautomerism) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
